B1579030 N-α-Acetyl-D-Tryptophan

N-α-Acetyl-D-Tryptophan

Cat. No.: B1579030
M. Wt: 246.3
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Description

Historical Perspectives on Tryptophan Acylation Research

The study of tryptophan and its modifications has a long history rooted in the fundamental understanding of amino acid metabolism and protein chemistry. Acylation, as a general chemical process, has been a standard method for protecting amino groups during peptide synthesis for many years. The specific acylation of tryptophan has been explored in various contexts, from chemical synthesis to its potential biological roles.

Early research often focused on the synthesis and characterization of acetylated tryptophan derivatives as chemical intermediates or for analytical purposes. For instance, methods for the production of N-acetyl-DL-tryptophan, a racemic mixture containing both D- and L-enantiomers, have been developed for use in biochemical assays and as stabilizers in pharmaceutical formulations, such as human albumin solutions. ontosight.ainih.gov Over time, the focus has expanded to investigate the specific biological activities of individual enantiomers, driven by the understanding that stereochemistry plays a crucial role in molecular interactions within biological systems.

Academic Significance and Research Scope of N-α-Acetyl-D-Tryptophan Studies

The academic interest in this compound spans several scientific disciplines, including biochemistry, pharmacology, and biotechnology. While much of the research on acetylated tryptophan has centered on the L-enantiomer due to its neuroprotective properties, the study of the D-enantiomer is significant for comparative and mechanistic understanding. nih.govresearchgate.net

Research on this compound is often conducted in parallel with its L-counterpart to elucidate the stereospecificity of biological processes. For example, studies on neurodegenerative diseases have shown that while N-acetyl-L-tryptophan exhibits protective effects, this compound is often found to be inactive. nih.govresearchgate.net This highlights the importance of the specific three-dimensional structure of the molecule in its interaction with biological targets like receptors and enzymes.

The scope of research also includes its role as a metabolite. N-acetyl-D-tryptophan has been identified as a metabolite in Saccharomyces cerevisiae (yeast). nih.govymdb.ca Furthermore, the enzymatic basis for its formation is an area of investigation, with studies on D-tryptophan N-acetyltransferase activity shedding light on the biochemical pathways that can produce this compound. ontosight.ai

Enantiomeric Considerations in Tryptophan Acetylation Research

The concept of enantiomers, which are non-superimposable mirror images of each other, is central to the study of N-acetylated tryptophan. The biological activity of chiral molecules can differ significantly between their enantiomeric forms. This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer.

A prominent example of this stereoselectivity is seen in the context of neuroprotection. Research has demonstrated that N-acetyl-L-tryptophan can protect neuronal cells from death in models of amyotrophic lateral sclerosis (ALS), whereas this compound shows no such protective effect. nih.govresearchgate.net This stark difference underscores the necessity of studying each enantiomer individually.

The synthesis of enantiomerically pure this compound is also a key area of research. Chemical synthesis methods often produce a racemic mixture of N-acetyl-DL-tryptophan, from which the individual enantiomers must be separated. ontosight.ai Alternatively, stereospecific enzymatic synthesis can be employed to produce the desired enantiomer directly.

Research Findings on this compound and Related Compounds

Finding CategoryKey Research DetailsRelated Compound(s)
Synthesis Chemical synthesis often involves the reaction of D-tryptophan with acetic anhydride (B1165640). chembk.com Methods also exist for the production of the racemic mixture, N-acetyl-DL-tryptophan, from L-tryptophan. google.comN-acetyl-DL-tryptophan
Biological Inactivity (Neuroprotection) In contrast to its L-enantiomer, this compound did not show neuroprotective effects in cellular models of amyotrophic lateral sclerosis (ALS). nih.govresearchgate.netN-acetyl-L-tryptophan
Metabolic Occurrence Identified as a metabolite in the yeast Saccharomyces cerevisiae. nih.govymdb.ca-
Enzymology The formation can be catalyzed by D-tryptophan N-acetyltransferase, which transfers an acetyl group from acetyl-CoA to D-tryptophan. ontosight.aiD-tryptophan, Acetyl-CoA
Analytical Chemistry Chromatographic methods have been developed for the determination of N-acetyl-DL-tryptophan in human albumin solutions, where it is used as a stabilizer. nih.govN-acetyl-DL-tryptophan

Properties

Molecular Weight

246.3

Origin of Product

United States

Synthetic and Biosynthetic Pathways Research of N α Acetyl D Tryptophan

Chemical Synthesis Methodologies

The chemical synthesis of N-α-Acetyl-D-Tryptophan can be approached through the synthesis of a racemic mixture followed by resolution, or through direct enantioselective methods.

Approaches for Racemic N-Acetyl-DL-Tryptophan Synthesis

The most common method for producing racemic N-Acetyl-DL-Tryptophan is through the acetylation of DL-Tryptophan. innospk.comresearchgate.net This reaction is typically carried out using acetic anhydride (B1165640) as the acetylating agent. The process involves reacting DL-Tryptophan with acetic anhydride, often in an aqueous solution of an alkali metal hydroxide (B78521) like sodium hydroxide. google.comgoogle.com The pH of the reaction mixture is a critical parameter and is generally maintained in the alkaline range to facilitate the reaction. google.com

A general reaction scheme for the acetylation of DL-Tryptophan is as follows:

DL-Tryptophan + Acetic Anhydride → N-Acetyl-DL-Tryptophan + Acetic Acid

One patented method describes a cascade reaction starting from indole (B1671886) methylene (B1212753) hydantoin, which undergoes hydrogenation, hydrolysis, and then acetylation to yield N-acetyl-DL-tryptophan. google.com This multi-step, one-pot synthesis can achieve high yields. google.com

Starting MaterialReagentsKey ConditionsProduct
DL-TryptophanAcetic Anhydride, Sodium HydroxideAqueous solution, controlled alkaline pHN-Acetyl-DL-Tryptophan
Indole Methylene HydantoinRaney-Ni catalyst, NaOH, Acetic AnhydrideMulti-step cascade reaction (hydrogenation, hydrolysis, acetylation)N-Acetyl-DL-Tryptophan

Enantioselective Synthesis Strategies for this compound

Obtaining the enantiomerically pure D-isomer requires stereoselective techniques.

Enzymatic resolution is a widely used method for separating enantiomers of N-acetylated amino acids. This technique relies on the stereospecificity of enzymes to act on only one enantiomer in a racemic mixture.

Porcine Kidney Acylase I: This enzyme is commonly employed for the resolution of racemic N-acetyl amino acids. nih.govcreative-enzymes.com It selectively hydrolyzes the N-acetyl group from the L-enantiomer (N-Acetyl-L-Tryptophan) to yield L-tryptophan and acetate. nih.govcreative-enzymes.com The unreacted this compound can then be separated from the L-tryptophan. The difference in solubility between the free amino acid and the acetylated form facilitates their separation.

Reaction: N-Acetyl-DL-Tryptophan + H₂O ---(Porcine Kidney Acylase I)--> L-Tryptophan + this compound + Acetate

D-aminoacylase: While L-aminoacylases are more common, D-aminoacylases (also known as N-acyl-D-amino acid deacylases) exist and can be used for the direct hydrolysis of the N-acetyl group from the D-enantiomer. nih.gov This would produce D-tryptophan, which could then be re-acetylated to form this compound if the acetylated form is the desired final product.

EnzymeSubstrateActionProducts
Porcine Kidney Acylase IN-Acetyl-DL-TryptophanSelective hydrolysis of the L-enantiomerL-Tryptophan and this compound
D-aminoacylaseN-Acetyl-D-TryptophanHydrolysis of the D-enantiomerD-Tryptophan and Acetate

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary is removed.

For the synthesis of tryptophan derivatives, chiral auxiliaries such as those derived from oxazolidinones or camphor (B46023) can be used. wikipedia.org A notable example is the Schöllkopf chiral auxiliary, (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, which has been used for the asymmetric synthesis of tryptophan analogues. nih.gov In this approach, the chiral auxiliary is first alkylated with a suitable indole-containing electrophile. Subsequent hydrolysis of the adduct yields the desired amino acid derivative with high enantiomeric purity. nih.gov While this method is powerful for creating tryptophan derivatives, its direct application to the synthesis of this compound would require N-acetylation in a subsequent step.

Chiral AuxiliaryGeneral ApproachApplication to Tryptophan Derivatives
Schöllkopf reagentAsymmetric alkylation followed by hydrolysisSynthesis of enantiomerically enriched tryptophan analogues
OxazolidinonesStereoselective alkylation or aldol (B89426) reactionsWidely used for asymmetric synthesis of amino acids

Purification and Isolation Methodologies for this compound in Laboratory Settings

Following enzymatic resolution, this compound must be separated from L-tryptophan and other reaction components. A common method involves adjusting the pH of the solution to exploit the different isoelectric points of the amino acid and its acetylated derivative, leading to selective precipitation.

In the case of resolution using porcine kidney acylase, after the enzymatic hydrolysis of the L-enantiomer, the resulting mixture contains L-tryptophan and this compound. L-tryptophan is less soluble in acidic solutions, so acidification of the mixture can cause it to precipitate, allowing the more soluble this compound to be recovered from the filtrate.

Another method for resolving N-Acetyl-DL-Tryptophan involves the formation of diastereomeric salts. For example, reacting the racemic mixture with an enantiomerically pure base, such as L-lysine, forms two diastereomeric salts: this compound-L-lysine and N-α-Acetyl-L-Tryptophan-L-lysine. google.com These salts have different solubilities and can be separated by fractional crystallization. google.com Once separated, the desired salt is treated with an acid to protonate the carboxylate and release the free this compound.

Standard laboratory purification techniques such as recrystallization are then employed to obtain the final product with high purity.

Biosynthetic Pathways and Enzymatic Formation

In biological systems, N-acetylated amino acids can be formed through two primary routes: direct N-acetylation of the amino acid or as a product of protein degradation. hmdb.ca

The direct enzymatic N-acetylation of D-tryptophan to form this compound can be catalyzed by certain N-acetyltransferases. A GCN5-related N-acyltransferase (GNAT) has been identified that can catalyze the formation of N-acetyl-D-tryptophan from D-tryptophan and acetyl-CoA. nih.govfrontiersin.org

Reaction: D-Tryptophan + Acetyl-CoA ---(GNAT-related enzyme)--> this compound + Coenzyme A

While N-acetylation is a common modification of L-amino acids and the N-terminus of proteins in eukaryotes, the biosynthesis of N-acetylated D-amino acids is less well-characterized. hmdb.cafrontiersin.org The presence of D-amino acids in organisms suggests that pathways for their modification, including N-acetylation, exist. nih.gov

D-Tryptophan N-Acetyltransferase Activity and Substrate Specificity

D-tryptophan N-acetyltransferase is an enzyme that catalyzes the transfer of an acetyl group from acetyl-CoA to the alpha-amino group of D-tryptophan, resulting in the formation of this compound and Coenzyme A (CoA) wikipedia.org. The systematic name for this enzyme class is acetyl-CoA:D-tryptophan N-acetyltransferase wikipedia.org.

While the direct study of D-tryptophan N-acetyltransferase has been somewhat limited, research on related enzymes, such as D-amino acid N-acetyltransferase from Saccharomyces cerevisiae, provides valuable insights into substrate specificity. This enzyme, a homolog of the histone acetyltransferase Hpa2p, has been shown to act exclusively on free D-amino acids ymdb.ca. Its physiological role is believed to be in the detoxification of D-amino acids ymdb.ca.

The substrate specificity of N-acetyltransferases can be quite broad or narrow depending on the specific enzyme. For instance, arylalkylamine N-acetyltransferase (AANAT), which is involved in melatonin (B1676174) synthesis, shows specificity for arylalkylamines like serotonin (B10506) nih.govnih.gov. In contrast, other N-acetyltransferases can act on a wider range of substrates. The study of various N-acetyltransferases helps to elucidate the structural and functional determinants of substrate recognition and catalytic activity.

Table 1: Substrate Specificity of Various N-Acetyltransferases
EnzymePrimary Substrate(s)Organism/SourceReference
D-tryptophan N-acetyltransferaseD-TryptophanGeneral wikipedia.org
D-amino acid N-acetyltransferaseFree D-amino acidsSaccharomyces cerevisiae ymdb.ca
Arylalkylamine N-acetyltransferase (AANAT)Serotonin, ArylalkylaminesRat Pineal Gland nih.gov
Protein N-terminal Acetyltransferases (NATs)N-termini of proteinsEukaryotes hmdb.ca

Role of Acetyl-CoA in N-Acyl Amino Acid Biosynthesis Pathways

Acetyl-Coenzyme A (Acetyl-CoA) is a central molecule in metabolism, participating in numerous biochemical reactions, including the tricarboxylic acid (TCA) cycle and the biosynthesis of fatty acids and steroids. In the context of N-acyl amino acid biosynthesis, Acetyl-CoA serves as the essential acetyl group donor.

The formation of this compound is an acylation reaction where the acetyl group from Acetyl-CoA is transferred to the amino group of D-tryptophan. This reaction is energetically favorable due to the high-energy thioester bond in Acetyl-CoA. The general mechanism for N-acetyltransferases involves the binding of both Acetyl-CoA and the amino acid substrate to the enzyme's active site. The enzyme then facilitates the nucleophilic attack of the amino group of the amino acid on the carbonyl carbon of the acetyl group of Acetyl-CoA, leading to the formation of the N-acetylated amino acid and the release of CoA.

Kinetic studies of enzymes like serotonin N-acetyltransferase have revealed that the reaction often proceeds through a ternary complex mechanism, where both substrates must bind to the enzyme before the reaction occurs nih.gov. The availability of Acetyl-CoA within the cell can be a regulatory factor for the rate of N-acetylation reactions.

Microbial and Fungal Enzymatic Systems Involved in Tryptophan Acetylation (e.g., Aspergillus nidulans IvoA)

Microbial and fungal systems are rich sources of diverse enzymes, including those involved in amino acid metabolism. In the fungus Aspergillus nidulans, the gene ivoA was initially proposed to encode a nonribosomal peptide synthetase (NRPS) responsible for the acetylation of L-tryptophan as a step in pigment biosynthesis nih.gov.

However, more recent and detailed biochemical studies have revealed a different and novel function for IvoA. This research has demonstrated that IvoA does not possess acetyltransferase activity. Instead, it functions as a single-module NRPS that catalyzes the ATP-dependent unidirectional stereoinversion of L-tryptophan to D-tryptophan with complete conversion nih.gov. This finding indicates that the acetylation of D-tryptophan in this organism is carried out by a separate, yet-to-be-identified endogenous acetyltransferase nih.gov.

The reassigned function of IvoA highlights the complexity of biosynthetic pathways in fungi and underscores the importance of thorough biochemical characterization of enzymes. The stereoinversion of L-tryptophan to D-tryptophan by IvoA is a significant discovery, as it expands the known functional diversity of single-module NRPSs and provides a potential biocatalytic route to access various substituted D-tryptophan analogs nih.gov.

Investigation of Stereospecificity in Biological Acylation Processes

Stereospecificity is a hallmark of enzymatic reactions, and this is particularly evident in the biological processes involving amino acid isomers. Enzymes typically exhibit a high degree of selectivity for one stereoisomer over another, which is crucial for the proper functioning of biological systems.

The biological significance of stereospecificity in tryptophan metabolism is highlighted by the differential effects of its N-acetylated enantiomers. For instance, studies have shown that N-acetyl-L-tryptophan can rescue neuronal cell death in models of amyotrophic lateral sclerosis (ALS), whereas N-acetyl-D-tryptophan has no protective effect nih.gov. This difference in biological activity is attributed to the stereospecific interaction of N-acetyl-L-tryptophan with the neurokinin-1 receptor (NK-1R) nih.gov.

Enzymes involved in acylation processes, such as D-tryptophan N-acetyltransferase, are expected to exhibit strict stereospecificity, acting on D-tryptophan but not L-tryptophan. This selectivity is determined by the three-dimensional structure of the enzyme's active site, which is shaped to accommodate the specific stereochemistry of the D-isomer. While the precise mechanisms of stereorecognition for D-tryptophan N-acetyltransferase are not yet fully elucidated, they are likely to involve specific hydrogen bonding and hydrophobic interactions within the active site that can only be achieved with the D-enantiomer.

The study of stereospecificity in biological acylation extends beyond simple substrate recognition. For example, research on tryptophanase has shown that under certain conditions, its strict enantioselectivity for L-tryptophan can be relaxed, allowing it to catalyze reactions with D-tryptophan. This flexibility, however, is not typical and highlights the generally stringent stereochemical control exerted by enzymes.

Table 2: Compound Names Mentioned in the Article
Compound Name
This compound
D-Tryptophan
Acetyl-CoA (Acetyl-Coenzyme A)
Coenzyme A (CoA)
L-Tryptophan
Serotonin
Melatonin
N-acetyl-L-tryptophan

Metabolic and Degradation Studies of N α Acetyl D Tryptophan

General Tryptophan Metabolism Pathways and their Derivatives

The essential amino acid L-tryptophan serves as a crucial precursor for the synthesis of proteins and a variety of bioactive metabolites vital for physiological processes. mdpi.comnih.gov The catabolism of tryptophan primarily occurs through three major pathways: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway, which is mediated by gut microbiota. mdpi.comoup.com

Overview of Tryptophan Catabolism in Research Contexts (e.g., Kynurenine, Serotonin, Indole Pathways)

Kynurenine Pathway: This is the principal route for tryptophan degradation, accounting for over 95% of its catabolism. oup.com The initial and rate-limiting step involves the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by the enzymes indoleamine-2,3-dioxygenase (IDO) or tryptophan-2,3-dioxygenase (TDO). nih.govresearchgate.net N-formylkynurenine is subsequently converted to kynurenine. nih.gov This pathway generates several neuroactive and immunomodulatory metabolites, including kynurenic acid, quinolinic acid, and ultimately nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a key molecule in cellular energy metabolism. researchgate.netmdpi.com The kynurenine pathway is highly active in the liver, brain, gut, and placenta and plays significant roles in inflammation, immune response, and neurotransmission. oup.comoup.com

Serotonin Pathway: A smaller fraction of tryptophan, approximately 1-5%, is directed into the serotonin pathway. oup.commdpi.com This pathway begins with the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), followed by its decarboxylation to produce serotonin (5-hydroxytryptamine or 5-HT). youtube.com Serotonin is a well-known neurotransmitter that regulates mood, sleep, and cognition. oup.com It can be further metabolized, primarily in the pineal gland, through acetylation to N-acetylserotonin and subsequent methylation to form the hormone melatonin (B1676174), which is a key regulator of circadian rhythms. nih.govresearchgate.net

Indole Pathway: In the gastrointestinal tract, a portion of dietary tryptophan that is not absorbed is metabolized by the gut microbiota. oup.com Various intestinal bacteria possess enzymes, such as tryptophanase, that can break down tryptophan into indole and its derivatives, including indole-3-acetic acid, indole-3-propionic acid, and tryptamine. oup.commdpi.com These metabolites can influence host physiology, including immune responses and gut homeostasis. oup.com

Interrelationship with N-Acylated Tryptophan Metabolites in Biochemical Cycles

N-α-Acetyl-D-Tryptophan belongs to the class of organic compounds known as N-acyl-alpha amino acids, which are characterized by an acyl group attached to the terminal nitrogen atom of an alpha amino acid. hmdb.caymdb.ca The formation of N-acylated amino acids, including N-acetylated tryptophan, is an integral part of broader biochemical cycles, particularly protein metabolism.

N-acetylated amino acids can be generated through two primary mechanisms:

Direct synthesis: Specific enzymes known as N-acetyltransferases (NATs) can directly catalyze the acetylation of amino acids. hmdb.ca

Protein degradation: N-terminal acetylation is a common modification of proteins in eukaryotes, affecting approximately 85% of all human proteins. hmdb.ca During the natural turnover and degradation of these N-acetylated proteins, specific hydrolases called N-acylpeptide hydrolases can release N-acetylated amino acids, such as N-acetyltryptophan, from the resulting peptides. hmdb.ca

Therefore, the presence of this compound and its L-enantiomer in biological systems is closely linked to the synthesis, modification, and degradation of proteins. These metabolites can be considered biologically available, N-terminally capped forms of the amino acid tryptophan. hmdb.ca

Role as a Secondary Metabolite in Various Biological Systems

This compound is classified as a secondary metabolite. hmdb.ca Unlike primary metabolites that are directly involved in the normal growth, development, and reproduction of an organism, secondary metabolites are not considered essential for survival but often fulfill important ecological or defense functions. hmdb.ca

Research has identified this compound as a metabolite produced by the yeast Saccharomyces cerevisiae. ymdb.canih.gov In this context, it is considered a unique yeast metabolite. ymdb.ca While the specific functions of many secondary metabolites are not fully understood, they may act as signaling molecules or defense compounds. hmdb.ca Although limited literature is available specifically on this compound, its L-enantiomer, N-Acetyl-L-tryptophan, has been studied for its neuroprotective, antioxidant, and anti-inflammatory properties. researchgate.netmedchemexpress.com

Degradation Pathways and Product Identification Research

The stability of this compound is influenced by various chemical and environmental factors, leading to its degradation through several mechanisms. Understanding these pathways and identifying the resulting products is crucial, particularly when the compound is used as a stabilizer in pharmaceutical formulations. researchgate.netnih.gov

Chemical and Environmental Degradation Mechanisms (e.g., Oxidation, Thermal Stress, Light, Metal Ion Interactions)

N-Acetyl-Tryptophan (NAT) is susceptible to degradation under various stress conditions, with oxidation and thermal stress being significant mechanisms. researchgate.netnih.gov

Oxidation: As an antioxidant, NAT can be sacrificially degraded to protect other molecules, such as proteins, from oxidative damage. researchgate.netnih.gov The indole ring of the tryptophan moiety is particularly susceptible to oxidation. researchgate.net Exposure to oxidizing agents, such as hydrogen peroxide in the presence of metal ions (Fenton reaction), can lead to the formation of various oxidation products. researchgate.net

Thermal Stress: Elevated temperatures can induce the degradation of NAT. researchgate.net Studies have shown that under forced thermal stress conditions, a significant percentage of NAT can degrade, although the degradation is often minimal under recommended storage and handling conditions for pharmaceutical products. nih.gov

Light: Exposure to light, particularly UV irradiation, is another factor that can cause the degradation of tryptophan and its derivatives. This process often involves the generation of reactive oxygen species that lead to oxidation of the indole ring.

Radiation: Research has shown that low-energy electrons (<12 eV), which are generated following the deposition of energy by radiation, can effectively decompose gas-phase N-acetyl tryptophan. nih.gov This fragmentation is initiated at the peptide bridge and results in a variety of negative species, highlighting a potential degradation pathway in radiation-exposed environments. nih.gov

Identification and Characterization of this compound Degradation Products (e.g., using Advanced Spectrometric Techniques)

The identification and structural characterization of degradation products are essential for understanding the complete degradation profile of this compound. Advanced spectrometric and chromatographic techniques are pivotal in this research.

A common workflow involves:

Forced Degradation: The parent compound is subjected to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, light) to generate degradation products. researchgate.net

Separation: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with a reversed-phase column is used to separate the parent compound from its various degradants. researchgate.netnih.gov

Identification and Characterization: The separated products are analyzed using mass spectrometry (MS), often coupled directly to the chromatography system (LC-MS). researchgate.net Tandem mass spectrometry (MS/MS) provides fragmentation patterns that serve as a "molecular fingerprint," allowing for the structural elucidation of the degradants. researchgate.net

Studies on the degradation of N-Acetyl-Tryptophan under oxidative and thermal stress have identified several major degradation products. researchgate.net The characterization was achieved through online mass spectrometry and comparison with synthesized standard compounds. researchgate.netnih.gov

Degradation ProductMolecular Weight ChangeFormation ConditionAnalytical Technique
N-formylkynurenine (NFK)+32 DaOxidation, Thermal StressLC-MS/MS
Kynurenine (Kyn)+4 DaOxidation, Thermal StressLC-MS/MS
Hydroxytryptophan (OH-Trp)+16 DaOxidationLC-MS/MS

This table summarizes key degradation products of N-Acetyl-Tryptophan identified in research studies under forced stress conditions. researchgate.net

Stability Research in Complex Academic Formulations (e.g., as an Excipient in Research Reagents)

This compound, as a derivative of the amino acid D-tryptophan, is utilized in various research applications where its stability as an excipient is a critical factor. While comprehensive stability data specifically for the D-isomer in complex academic formulations is limited in publicly available literature, extensive research on N-Acetyl-Tryptophan (NAT), particularly the L-isomer and the DL-racemic mixture, provides significant insights into its potential degradation pathways and stability profile under various stress conditions. These studies are often conducted in the context of protein therapeutic formulations, where NAT serves as a stabilizer. researchgate.netnih.gov

Research has demonstrated that N-Acetyl-Tryptophan can undergo degradation when subjected to forced stress conditions, including oxidative and thermal stress. researchgate.netnih.gov The extent of this degradation can be significant, with studies reporting a wide range from minimal (3%) to substantial (83%) degradation depending on the severity and nature of the stress applied. researchgate.netnih.gov Such findings are crucial for academic researchers using this compound as an excipient, as the stability of the compound can directly impact the integrity and reproducibility of experimental results.

The degradation of N-Acetyl-Tryptophan is primarily associated with the indole ring of the tryptophan moiety, which is susceptible to oxidation. nih.govresearchgate.net The major degradation products are often conserved across different stress conditions like oxidation and heat. researchgate.netnih.gov Understanding these degradation pathways is essential for developing stable research reagents and for interpreting data from experiments where this compound is a component of the formulation.

Detailed Research Findings

Studies on N-Acetyl-Tryptophan in protein solutions have identified several key degradation products. nih.gov While these studies primarily focus on the L-isomer due to its use in biopharmaceuticals, the chemical principles of degradation are expected to be similar for the D-isomer. The main drivers for degradation are reactive oxygen species, heat, and light. nih.govresearchgate.net

Under oxidative stress, the indole ring of N-Acetyl-Tryptophan can be modified to form various oxidation products. researchgate.net In research settings, the presence of oxidizing agents, metal ions, or exposure to light can accelerate this process. For instance, in formulations containing monoclonal antibodies, N-Acetyl-Tryptophan is observed to be sacrificially degraded, thereby protecting the protein from oxidation. researchgate.netnih.gov

Thermal stress is another significant factor affecting the stability of N-Acetyl-Tryptophan. researchgate.netnih.gov Elevated temperatures can lead to an increased rate of degradation. However, under recommended storage conditions, the degradation of N-Acetyl-Tryptophan is generally minimal, suggesting good stability when handled and stored appropriately. researchgate.netnih.gov

The following table summarizes the degradation of N-Acetyl-Tryptophan under various forced stress conditions, based on studies of its other isomeric forms. This data can serve as a reference for the potential stability of this compound in similar research contexts.

Stress ConditionPercentage of DegradationMajor Degradation Products IdentifiedReference Isomer(s)
Oxidative Stress3% - 83%Conserved between oxidative and thermal stressN-Acetyl-Tryptophan
Thermal Stress3% - 83%Conserved between oxidative and thermal stressN-Acetyl-Tryptophan
Recommended StorageMinimalNot specifiedN-Acetyl-Tryptophan

Further research has identified specific degradation products of N-Acetyl-Tryptophan in concentrated human serum albumin solutions. nih.gov These findings highlight the complexity of the degradation profile in a protein-rich environment, which can be analogous to certain complex academic research formulations.

Identified Degradation ProductFormulation Context
1-acetyl-3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acidConcentrated human serum albumin solutions
1-acetyl-3a,8a-dihydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acidConcentrated human serum albumin solutions

It is important to note that while the fundamental degradation pathways are likely shared, the specific kinetics and product distribution may differ for this compound. Therefore, direct stability studies on the D-isomer in relevant academic formulations are warranted to establish a definitive stability profile.

Molecular Structure and Conformational Analysis Research of N α Acetyl D Tryptophan

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable tools for confirming the molecular structure of N-α-Acetyl-D-Tryptophan. These techniques provide detailed information about the connectivity of atoms, the molecular weight, and the stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR are utilized to provide a complete picture of the atomic framework of this compound.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the signals provide information about the different types of protons and their neighboring atoms. The spectrum of this compound is expected to show distinct signals for the protons of the indole (B1671886) ring, the α- and β-protons of the amino acid backbone, the acetyl methyl group, and the amide and carboxylic acid protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. For instance, the carbonyl carbons of the acetyl and carboxylic acid groups will appear at the downfield end of the spectrum, while the aliphatic carbons of the side chain and the acetyl methyl group will be found at the upfield end.

Table 1: Predicted ¹³C NMR Chemical Shifts for N-Acetyl-D-Tryptophan

Carbon Atom Predicted Chemical Shift (ppm)
C=O (Carboxyl) ~175
C=O (Acetyl) ~172
~54
~28
Indole C2 ~124
Indole C3 ~109
Indole C3a ~127
Indole C4 ~119
Indole C5 ~122
Indole C6 ~119
Indole C7 ~111
Indole C7a ~136

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of this compound and can also provide information about its structure through fragmentation analysis. The molecular formula of this compound is C₁₃H₁₄N₂O₃, which corresponds to a molecular weight of approximately 246.26 g/mol .

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z 246. The fragmentation pattern can also be informative. For example, a common fragmentation pathway for N-acetylated amino acids involves the cleavage of the bond between the α-carbon and the side chain, which in this case would lead to a prominent peak corresponding to the indolyl-methyl fragment.

Table 2: Key Ions in the Mass Spectrum of N-Acetyl-DL-Tryptophan

m/z Ion
246 [M]⁺ (Molecular Ion)

Source: Data compiled from NIST Mass Spectrometry Data Center.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. Since this compound is a chiral compound (due to the stereocenter at the α-carbon), it will exhibit a characteristic CD spectrum. Its enantiomer, N-α-Acetyl-L-Tryptophan, will show a mirror-image CD spectrum.

The CD spectrum of this compound in the far-UV region (around 190-250 nm) is dominated by the contributions from the amide chromophore of the acetyl group and the peptide backbone. In the near-UV region (around 250-300 nm), the spectrum is influenced by the aromatic indole ring of the tryptophan side chain. The sign and magnitude of the Cotton effects in the CD spectrum can be used to confirm the D-configuration of the amino acid derivative. For instance, L-enantiomers of α-amino acids typically show a maximum peak of ellipticity at around 234 nm. The D-enantiomer would be expected to show a corresponding trough at a similar wavelength.

Conformational Analysis Studies

Ab initio molecular orbital methods are a class of computational chemistry methods based on quantum mechanics. These methods are used to predict the electronic structure and energy of molecules from first principles, without the need for empirical parameters. Ab initio calculations can be employed to explore the conformational space of this compound by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.

Studies on the related dipeptide analogue, N-acetyl-L-tryptophan-N-methylamide, have utilized ab initio molecular orbital computations to explore its full conformational space. These studies have identified numerous stable conformers on the potential energy hypersurface and analyzed their relative stabilities in terms of sidechain-backbone interactions. A similar theoretical approach can be applied to this compound to determine its low-energy conformations. The results of such calculations would provide insights into the preferred orientations of the acetyl group, the carboxylic acid group, and the indole side chain.

The Ramachandran plot is a way to visualize the sterically allowed and disallowed regions for the backbone dihedral angles φ (phi) and ψ (psi) of amino acid residues in a peptide. For a dipeptide analogue like N-acetyl-L-tryptophan-N-methylamide, the Ramachandran plot shows the energetically favorable combinations of φ and ψ angles.

Ab initio computational studies on N-acetyl-L-tryptophan-N-methylamide have explored the Ramachandran hypersurface, which is a function of four independent variables: φ, ψ, and the side-chain dihedral angles χ1 and χ2. These studies have located a significant number of stable conformers, which are distributed across various regions of the Ramachandran map. The analysis of the Ramachandran plot for such analogues reveals the conformational flexibility of the tryptophan residue and how side-chain-backbone interactions influence the preferred backbone conformations. For this compound, the allowed regions on the Ramachandran plot would be the mirror image of those for the L-enantiomer.

Table 3: Common Regions in a Ramachandran Plot

Region Approximate φ (°) Approximate ψ (°) Secondary Structure
Right-handed α-helix -57 -47 Helix
Left-handed α-helix +57 +47 Helix
β-sheet (parallel) -119 +113 Sheet
β-sheet (antiparallel) -139 +135 Sheet
Right-handed 3₁₀ helix -49 -26 Helix
β-turn type I -60 (i+1), -90 (i+2) -30 (i+1), 0 (i+2) Turn

Note: The φ and ψ angles for this compound would be expected to populate the regions corresponding to the mirror image of the L-amino acid plot (e.g., left-handed α-helical region).

Solid-State Structural Determinations

The arrangement of molecules in the solid state provides invaluable insights into intermolecular interactions and packing efficiencies. X-ray crystallography stands as the definitive technique for determining these structures with atomic resolution.

X-ray Crystallography of this compound Inclusion Complexes

Direct crystallographic data for this compound inclusion complexes is not extensively available in the public domain. However, valuable inferences can be drawn from studies on closely related systems, such as the inclusion complexes of other N-acetyl-D-amino acids. For instance, research on the crystal structure of β-cyclodextrin complexes with N-acetyl-D-phenylalanine has demonstrated the formation of well-ordered inclusion compounds. In these structures, the guest molecule (the N-acetyl-D-amino acid derivative) is encapsulated within the hydrophobic cavity of the host cyclodextrin (B1172386) molecule.

These studies reveal specific host-guest interactions, including hydrogen bonding and van der Waals forces, that stabilize the complex. The acetyl group and the amino acid side chain of the guest molecule play a crucial role in determining the geometry of the inclusion. It is highly probable that this compound would form similar inclusion complexes, with its bulky indole side chain being accommodated within the host cavity.

Analysis of Packing Modes and Chiral Discrimination in Crystalline Structures

The way molecules pack in a crystal lattice is a direct consequence of their shape and the intermolecular forces they exert. In the case of chiral molecules, the crystalline environment can lead to chiral discrimination, where enantiomers exhibit different packing arrangements and stabilities.

Studies on the crystal packing of proteogenic amino acids have shown that racemic mixtures (containing equal amounts of D and L enantiomers) often exhibit different and sometimes more stable crystal structures than their chiral counterparts. nih.gov This is attributed to the formation of specific intermolecular interactions, such as centrosymmetric dimers in racemic crystals, which are not possible in chiral crystals. nih.gov While Wallach's rule suggests that racemic crystals are generally denser and more stable, this is not universally true for amino acids. nih.gov

In the context of this compound, it is expected that its crystalline structure would be influenced by hydrogen bonding involving the acetyl group, the carboxylic acid, and the indole N-H group, as well as π-π stacking interactions between the indole rings of adjacent molecules. The chirality of the molecule would dictate a non-centrosymmetric space group for the crystal, leading to a specific packing motif that is distinct from its L-enantiomer or the racemic mixture. The analysis of these packing modes is essential for understanding the physical properties of the solid material and for processes such as chiral resolution.

Computational Chemistry and Molecular Dynamics Simulations

Computational methods provide a powerful lens to explore the conformational landscape and energetic properties of molecules, offering insights that complement experimental data.

Energy Minimization and Molecular Modeling Approaches for Enantiomer Interactions

Energy minimization and molecular modeling are computational techniques used to predict the most stable three-dimensional structure of a molecule. For this compound, these methods can be employed to understand how it interacts with other molecules, including its own enantiomer.

One study demonstrated that N-acetyl-L-tryptophan (L-NAT) forms a more stable complex with the neurokinin-1 receptor (NK-1R) compared to its D-isomer, N-acetyl-D-tryptophan. nih.gov This finding, based on energy minimization and molecular modeling analysis, highlights the importance of stereochemistry in molecular recognition. nih.gov Such computational approaches can quantify the interaction energies between enantiomers and a chiral environment, providing a basis for understanding and predicting chiral discrimination phenomena. These models are crucial in the design of chiral separation techniques and in understanding the stereospecificity of biological processes.

Theoretical Predictions of Conformations and Molecular Stability

The flexibility of the this compound molecule allows it to adopt various conformations in solution and in the gas phase. Theoretical calculations, such as ab initio and density functional theory (DFT) methods, are instrumental in mapping the potential energy surface of the molecule and identifying its stable conformers.

Extensive conformational analyses have been performed on the related molecule, N-acetyl-L-tryptophan-N-methylamide. conicet.gov.arresearchgate.net These studies have identified numerous stable conformations arising from rotations around the backbone (φ, ψ) and side-chain (χ1, χ2) dihedral angles. conicet.gov.arresearchgate.net The relative stabilities of these conformers are determined by a delicate balance of intramolecular interactions, including hydrogen bonds and steric effects.

It is reasonable to extrapolate that this compound would exhibit a similarly complex conformational landscape. Theoretical predictions would likely show a number of low-energy structures corresponding to different orientations of the acetyl group, the carboxyl group, and the indole side chain. The relative populations of these conformers at a given temperature can be estimated from their calculated energies, providing a detailed picture of the molecule's dynamic behavior. This information is critical for understanding its reactivity, spectroscopic properties, and biological activity.

Below is an interactive data table summarizing the key aspects of the molecular structure and conformational analysis of this compound and related compounds.

Analysis Type Methodology Key Findings for this compound and Related Compounds
Solid-State Structure X-ray Crystallography (of related N-acetyl-D-amino acid inclusion complexes)Formation of ordered inclusion complexes with host molecules like cyclodextrins. Specific host-guest interactions stabilize the complex.
Crystal Packing Analysis of Crystalline Structures (of proteogenic amino acids)Chiral molecules exhibit non-centrosymmetric packing. Racemic mixtures can form different, sometimes more stable, crystal structures due to specific intermolecular interactions like centrosymmetric dimers.
Enantiomer Interactions Energy Minimization and Molecular ModelingN-acetyl-L-tryptophan shows more stable complex formation with the neurokinin-1 receptor compared to the D-enantiomer, highlighting stereospecific molecular recognition.
Conformational Stability Ab initio and DFT Calculations (on N-acetyl-L-tryptophan-N-methylamide)A complex potential energy surface with multiple stable conformers determined by the interplay of intramolecular forces.

Interactions with Biomolecules and Model Systems Mechanistic Research Focus

Host-Guest Chemistry and Chiral Discrimination Studies

The intrinsic chirality of N-α-Acetyl-D-Tryptophan makes it a valuable subject for studies in molecular and chiral recognition. Host-guest chemistry, particularly with cyclic oligosaccharides, provides a model system to investigate the subtle forces that govern enantiomeric discrimination.

This compound and its enantiomer, N-α-Acetyl-L-Tryptophan, are known to form 1:1 inclusion complexes with β-cyclodextrin (β-CD) in aqueous solutions. rsc.orgrsc.org β-Cyclodextrin is a chiral, torus-shaped molecule with a hydrophobic inner cavity and a hydrophilic exterior, allowing it to encapsulate non-polar guest molecules or moieties. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) studies have shown that both the D- and L-enantiomers of N-acetyltryptophan form complexes of very similar, though not identical, geometry with β-CD. nih.govnih.gov The prevailing mode of complexation involves the insertion of the guest molecule into the β-CD cavity, with the N-acetyl group positioned towards the secondary side and the indole (B1671886) moiety exiting the primary side. nih.gov However, the indole group is more exposed in the L-enantiomer complex than in the D-enantiomer complex. nih.gov

While both enantiomers form complexes, research indicates a difference in binding affinity and crystallization propensity. Studies have demonstrated that β-CD exhibits a stronger binding preference for the L-enantiomer in aqueous solutions. nih.govnih.gov This is further highlighted in crystallization experiments, where the β-CD–L-NAcTrp complex readily crystallizes from aqueous solutions as a dimeric structure (two hosts enclosing two guests), whereas crystals of the β-CD–D-NAcTrp complex have not been successfully obtained under numerous experimental conditions. nih.govnih.gov

The ability of β-cyclodextrin to discriminate between the enantiomers of N-acetyltryptophan stems from its inherent chirality as an oligomer of α-D-glucopyranose. nih.gov This chirality allows for the formation of diastereomeric inclusion complexes with the enantiomeric pair, which possess different stabilities and properties. nih.govmdpi.com The mechanism of discrimination is a result of the accumulation of multiple, subtle differences in host-guest interactions. nih.govnih.gov

Key drivers for this discrimination include:

Van der Waals forces: These interactions between the guest molecule and the non-polar cavity of the cyclodextrin (B1172386) are crucial for complex formation. nih.gov

Hydrogen bonding: Interactions can occur between parts of the guest molecule extending out of the cavity and the hydroxyl groups on the rim of the cyclodextrin. nih.gov

Structural Fit: NMR studies suggest that the L-enantiomer induces larger shifts of the β-CD cavity protons, indicating a stronger and potentially more optimal fit within the host cavity compared to the D-enantiomer. nih.gov

These subtle differences in interaction energies and complex geometry in the solution state become magnified during the crystallization process. The imposed order of the crystal lattice amplifies the small energetic advantages of the β-CD–L-NAcTrp complex, leading to its preferential crystallization while the D-enantiomer remains in solution. nih.govnih.gov

Table 1: Comparative Findings in the Interaction of N-Acetyltryptophan Enantiomers with β-Cyclodextrin nih.govnih.gov
ParameterThis compound (D-NAcTrp)N-α-Acetyl-L-Tryptophan (L-NAcTrp)
Binding Affinity in Solution Forms stable 1:1 complexForms stable 1:1 complex; exhibits stronger binding than the D-enantiomer
Complex Geometry (NMR) Similar to L-enantiomer; indole moiety less exposedSimilar to D-enantiomer; indole moiety more exposed
Crystallization with β-CD Crystals of the complex were not obtainedReadily crystallizes as a dimeric complex (2 hosts: 2 guests)
Primary Discrimination Factor Accumulation of subtle differences in host-guest interactions (van der Waals, H-bonding) magnified during crystallization

Enzymatic Interactions and Reaction Specificity

This compound is a key compound in the enzymatic resolution of racemic N-acetyl-DL-tryptophan. Its interaction with specific enzymes, particularly acylases, is central to this biotechnological application.

The reaction can be summarized as: N-acetyl-DL-tryptophan + H₂O ---(Mold Acylase)--> L-tryptophan + this compound tandfonline.com

Following the enzymatic reaction, L-tryptophan and the unhydrolyzed this compound can be separated. The isolated this compound can then be subjected to acid hydrolysis to yield pure D-tryptophan. tandfonline.com This enzymatic method is valued for producing amino acid enantiomers of high optical purity. tandfonline.com

While mold acylase does not act upon this compound, the broader class of enzymes known as N-acyltransferases (NATs) is responsible for the synthesis of N-acylated amino acids. hmdb.canih.gov Arylalkylamine N-acyltransferases (AANATs) catalyze the formation of N-acylamides from an acyl-CoA thioester and an amine. frontiersin.org The kinetic mechanisms for these enzymes are often sequential, where the acyl-CoA substrate binds first, followed by the amine substrate, altering the enzyme's conformation to facilitate the reaction. frontiersin.org

Research into specific acyltransferases that catalyze the formation of N-acetyl-D-tryptophan is ongoing. The GCN5-related N-acyltransferase (GNAT) family, which includes over 10,000 members, is a likely source of enzymes that could catalyze the acyl-CoA-dependent production of N-acylated aromatic amino acids, including the D-enantiomer of N-acetyltryptophan. nih.gov The specificity and kinetics of such an enzyme with this compound would be a subject of detailed investigation to understand its biological role and potential for biocatalysis.

Table 2: Enzymatic Resolution of Acetyl-DL-Tryptophan using Mold Acylase tandfonline.com
ComponentDescription
Starting Material N-acetyl-DL-tryptophan (racemic mixture)
Enzyme Mold Acylase (from Aspergillus)
Enzyme Action Asymmetrically hydrolyzes the L-isomer
Reaction Products L-tryptophan and unreacted this compound
Role of this compound Resistant substrate; isolated as a product of the resolution

Interaction with Macromolecules in Controlled Research Systems

N-acetyltryptophan is used as a stabilizing excipient in pharmaceutical preparations of proteins, most notably human serum albumin (HSA). researchgate.netnih.govnih.govresearchgate.net In these controlled systems, it interacts with the macromolecule to protect it from degradation caused by physical and chemical stresses.

Studies have shown that N-acetyl-L-tryptophanate (the L-form is often used in commercial preparations) protects HSA against oxidative stress. researchgate.netnih.gov While it has only a minor stabilizing effect against heat-induced denaturation compared to other stabilizers like octanoate, it plays a significant role in diminishing the oxidation of the protein. nih.gov Specifically, it has a large protective effect on the sulfhydryl group of the Cysteine-34 residue in HSA, helping to keep this important residue in a reduced state during processes like pasteurization. researchgate.netnih.gov This sacrificial degradation of N-acetyltryptophan helps preserve the structural and functional integrity of the protein therapeutic. nih.gov

Table 3: Effect of N-Acetyltryptophan as a Stabilizer for Human Serum Albumin (HSA) researchgate.netnih.gov
Stress ConditionObserved Effect on HSARole of N-Acetyltryptophan
Thermal Stress (Heat) Potential for denaturation and aggregationProvides only a minor stabilizing effect compared to other excipients like octanoate
Oxidative Stress Oxidation of susceptible amino acid residues, particularly Cysteine-34Significantly decreases oxidation; shows a large protective effect on the Cys-34 sulfhydryl group

Non-Covalent Interactions with Protein Residues (e.g., Tryptophan residues in protein structures)

The indole side chain of tryptophan, a key structural feature of this compound, is capable of engaging in a variety of non-covalent interactions that are crucial for protein structure and ligand binding. These interactions are primarily driven by the physicochemical properties of the aromatic ring system. In proteins, tryptophan residues frequently participate in π-interactions, including π-π stacking, cation-π, and CH-π bonds.

While specific studies detailing the non-covalent interactions of the D-enantiomer, this compound, with protein residues are not extensively detailed, the fundamental principles of tryptophan's interactions apply. For instance, in the context of receptor binding, the indole ring of a ligand can interact with tryptophan residues in the binding site. A notable example is the neurokinin-1 (NK-1) receptor, which possesses a hydrophobic pocket. mdpi.com Within this receptor, a conserved tryptophan residue (W261) has been identified as a key component that can interact with the aromatic groups of antagonist ligands, stabilizing the complex through weak interactions. mdpi.com The stereochemistry of this compound would influence the precise geometry of such interactions compared to its L-isomer, potentially leading to different binding affinities and biological effects.

Influence on Macromolecular Stability in Laboratory Formulations (e.g., as an oxidative protectant for labile residues)

N-acetyl-tryptophan is utilized in laboratory and pharmaceutical formulations as a stabilizer for therapeutic proteins, such as human serum albumin and monoclonal antibodies. researchgate.netnih.gov Its primary role in these formulations is to act as an antioxidant, protecting labile amino acid residues from oxidative degradation. hmdb.canih.gov The compound functions as a sacrificial protectant; it is preferentially oxidized, thereby preserving the structural and functional integrity of the protein therapeutic. researchgate.netnih.gov

Research has demonstrated that N-acetyl-tryptophan is effective in protecting susceptible tryptophan and methionine residues within protein structures from oxidative stress induced by agents like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) or by light exposure. nih.govgoogle.com The indole moiety of tryptophan is particularly susceptible to oxidation, leading to products like kynurenine (B1673888) and N-formylkynurenine, which can alter a protein's structure and biological activity. google.com By scavenging free radicals and reactive oxygen species, N-acetyl-tryptophan mitigates this damage. hmdb.canih.gov Studies involving forced degradation under various stress conditions (oxidative and thermal) showed that while N-acetyl-tryptophan itself degrades, its presence significantly reduces the oxidation of the therapeutic protein. nih.gov

Table 1: Research Findings on N-acetyl-tryptophan as a Macromolecular Stabilizer

Application Area Observed Effect Mechanism of Action Source(s)
Monoclonal Antibody Formulations Protection of tryptophan and methionine residues from oxidation. Sacrificial antioxidant; scavenges free radicals. nih.govnih.gov
Human Serum Albumin Preparations Used as a thermal stabilizer to prevent oxidative degradation. Scavenges dissolved oxygen in the protein solution. researchgate.nethmdb.campbio.com
General Protein Therapeutics Prevents oxidation of solvent-accessible tryptophan residues. Preferential oxidation over protein residues. google.com

Modulation of Cellular Biochemical Pathways in in vitro or Model Organism Studies

Investigation of Molecular Mechanisms in Cellular Models (e.g., effects on mitochondrial function, apoptosis pathways)

Research into the molecular effects of N-acetyl-tryptophan isomers has revealed significant stereospecificity, particularly concerning mitochondrial function and apoptotic pathways. Studies in cellular models of amyotrophic lateral sclerosis (ALS), such as NSC-34 motor neuron-like cells, have demonstrated that while the L-isomer (N-acetyl-L-tryptophan or L-NAT) is neuroprotective, the D-isomer, this compound (D-NAT), has no protective effect. nih.govlatrobe.edu.au

The protective mechanism of L-NAT involves the stabilization of mitochondrial function and the inhibition of key steps in the apoptotic cascade. nih.govlatrobe.edu.au L-NAT effectively inhibits the mitochondrial release of pro-apoptotic factors like cytochrome c, Smac (Second Mitochondria-derived Activator of Caspases), and AIF (Apoptosis-Inducing Factor) into the cytoplasm. nih.gov This, in turn, prevents the activation of downstream executioner caspases, including caspase-9 and caspase-3, which are critical for carrying out programmed cell death. nih.govlatrobe.edu.au In contrast, this compound did not rescue neuronal cells from death in these models, indicating its inability to modulate these specific mitochondrial death pathways. nih.gov

Further studies have corroborated the role of the L-isomer in protecting against radiation-induced cell death by reducing oxidative stress, stabilizing the mitochondrial membrane potential (MMP), and inhibiting apoptosis. nih.govsemanticscholar.org

Table 2: Comparative Effects of N-acetyl-tryptophan Isomers on Apoptosis Pathways

Biochemical Event Effect of N-acetyl-L-tryptophan (L-NAT) Effect of this compound (D-NAT) Source(s)
Neuronal Cell Death Rescue Neuroprotective No protective effect nih.govlatrobe.edu.au
Release of Cytochrome c/Smac/AIF Inhibited No effect observed nih.gov
Activation of Caspase-9 Inhibited No effect observed nih.gov
Activation of Caspase-3 Inhibited No effect observed nih.govlatrobe.edu.au

Influence on Specific Intracellular Signaling Pathways (e.g., TLR4/NLRP3 signaling in established research models)

The Toll-like receptor 4 (TLR4) and NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome signaling pathway is a critical component of the innate immune response, and its dysregulation is implicated in various inflammatory conditions. Research has focused on the L-isomer of N-acetyl-tryptophan for its ability to modulate this pathway.

In a rat model of hepatic ischemia-reperfusion injury, pretreatment with N-acetyl-L-tryptophan (L-NAT) was shown to attenuate liver damage by regulating the TLR4/NLRP3 signaling pathway. nih.gov The injury was associated with increased expression of key components of this pathway, including TLR4, NF-κB, NLRP3, ASC, and Caspase-1, leading to the production of the pro-inflammatory cytokine IL-1β. nih.gov L-NAT administration significantly reversed these changes, reducing the expression of these inflammatory mediators. nih.gov This suggests that L-NAT alleviates injury by inhibiting the activation of the NLRP3 inflammasome, potentially through the upstream TLR4/NF-κB signaling axis. nih.gov At present, specific studies investigating the influence of this compound on the TLR4/NLRP3 signaling pathway have not been reported in the reviewed literature.

Studies on Molecular-Level Immunomodulatory Properties (e.g., inhibition of neurokinin 1 receptor in experimental systems)

The interaction of N-acetyl-tryptophan with the neurokinin 1 receptor (NK-1R), the preferred receptor for the neuropeptide Substance P, has been a subject of conflicting reports. The NK-1R system is involved in inflammation and pain mediation.

Several studies have suggested that N-acetyl-L-tryptophan (L-NAT) acts as an NK-1R antagonist. nih.gov Molecular modeling analyses indicated that L-NAT forms a stable complex with the NK-1R, and this interaction was linked to its neuroprotective effects in models of amyotrophic lateral sclerosis. nih.govlatrobe.edu.au In these studies, L-NAT was observed to inhibit the secretion of Substance P. nih.govlatrobe.edu.au The corresponding D-isomer, this compound, did not exhibit the same protective effects, implying a stereospecific interaction with the molecular target. nih.gov

However, a more recent study has challenged this view, presenting biochemical data from radioligand receptor binding assays which concluded that N-acetyl-L-tryptophan displays no significant binding to either human or rat NK-1R, even at high concentrations. nih.gov This work suggests that the previously observed biological effects of L-NAT may not be mediated through direct antagonism of the NK-1R and calls for a re-evaluation of its mechanism of action. nih.gov This discrepancy highlights an area of ongoing scientific inquiry regarding the precise molecular targets responsible for the immunomodulatory properties of N-acetyl-tryptophan isomers.

Analytical Methodologies Development for N α Acetyl D Tryptophan Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analytical research of N-α-Acetyl-D-Tryptophan, enabling its separation from complex mixtures and subsequent quantification. These methods are pivotal for understanding its behavior, stability, and interactions in various matrices.

High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS) for Detection and Quantification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a powerful and widely adopted technique for the sensitive detection and precise quantification of this compound. This method combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry.

In a notable application, a fully automated method incorporating online size exclusion chromatography (SEC) trapping and reversed-phase HPLC-MS with multiple reaction monitoring (MRM) was developed and validated for the quantitative analysis of N-acetyltryptophan (NAT) degradation products in concentrated human serum albumin solutions. nih.gov This approach demonstrates the robustness of HPLC-MS in complex biological matrices. The method achieved a low limit of quantitation (LOQ) of 20 ng/mL for the monitored compounds, highlighting its sensitivity. nih.govresearchgate.net The only sample manipulation required was the dilution of standards and samples to a 4% albumin concentration, simplifying the workflow. nih.gov

The versatility of HPLC-MS allows for various ionization techniques and mass analyzers to be employed, providing comprehensive data on the analyte of interest. For instance, liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has been utilized to characterize a range of acetylated amino acids, including isomers. nih.gov This advanced application of HPLC-MS provides detailed structural information based on specific fragmentation patterns. nih.gov

Key Parameters in HPLC-MS Analysis of N-Acetyltryptophan Degradation Products:

Parameter Value/Description Source
Technique Online SEC trapping and RP-HPLC-MS with MRM nih.gov
Sample Matrix Concentrated human serum albumin solutions nih.gov
Sample Preparation Dilution to 4% albumin concentration nih.gov
Internal Standard Not required nih.gov

| Limit of Quantitation (LOQ) | 20 ng/mL | nih.govresearchgate.net |

Reversed-Phase HPLC-Electrospray Ionization (RP-HPLC-ESI) Applications

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone of analytical chemistry, and its coupling with Electrospray Ionization (ESI) mass spectrometry provides a potent tool for the analysis of polar and semi-polar compounds like this compound. RP-HPLC separates molecules based on their hydrophobicity, with a non-polar stationary phase and a polar mobile phase.

A reliable RP-HPLC method combined with perchloric acid deproteinization has been developed for the determination of acetyl-tryptophan in human albumin. asianpubs.orgresearchgate.net This method utilized an Accucore XL-C18 column with a gradient elution of acetonitrile and a phosphate-buffered solution (pH 2.3) at a flow rate of 0.7 mL/min, with UV detection at 220 nm. asianpubs.orgresearchgate.net While this specific study used UV detection, the mobile phase composition is compatible with ESI-MS, which would offer enhanced selectivity and sensitivity. The method demonstrated good linearity over a concentration range of 1-60 μg/mL, with a limit of quantitation (LOQ) of 0.167 μg/mL and a limit of detection (LOD) of 0.050 μg/mL. asianpubs.orgresearchgate.net The recoveries of acetyl-tryptophan in human albumin ranged from 90.5% to 96.8%. asianpubs.orgresearchgate.net

Another study developed chromatographic procedures for the determination of N-acetyl-DL-tryptophan in human albumin solutions using a reversed-phase column with UV detection at 280 nm. nih.gov Deproteinization and extraction were performed with methanol. nih.gov The extraction recovery at a concentration of 4.9 mM was 92.5 ± 2.5%. nih.gov

Performance Characteristics of an RP-HPLC Method for Acetyl-Tryptophan:

Parameter Value/Description Source
Stationary Phase Accucore XL-C18 column asianpubs.orgresearchgate.net
Mobile Phase Gradient of acetonitrile and phosphate buffered solution (pH 2.3) asianpubs.orgresearchgate.net
Flow Rate 0.7 mL/min asianpubs.orgresearchgate.net
Detection UV at 220 nm asianpubs.orgresearchgate.net
Linear Range 1-60 μg/mL asianpubs.orgresearchgate.net
LOQ 0.167 μg/mL asianpubs.orgresearchgate.net
LOD 0.050 μg/mL asianpubs.orgresearchgate.net

| Recovery | 90.5-96.8% | asianpubs.orgresearchgate.net |

Chiral Analytical HPLC for Enantiomeric Purity and Resolution Assessment

The stereochemistry of this compound is a critical aspect of its identity and potential biological activity. Chiral Analytical High-Performance Liquid Chromatography (HPLC) is the definitive method for assessing the enantiomeric purity and resolving enantiomers of chiral compounds. This technique utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to achieve separation.

Direct analysis of underivatized amino acid enantiomers is possible on macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin as the chiral selector. sigmaaldrich.com These CSPs are compatible with both organic and aqueous mobile phases, making them suitable for polar and ionic compounds like amino acids. sigmaaldrich.com A key observation with these types of columns is that the D-enantiomer is consistently more strongly retained than the corresponding L-enantiomer. sigmaaldrich.com

Another approach involves pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral reversed-phase column. For instance, o-phthalaldehyde and N-acetyl-l-cysteine have been used as chiral derivatization reagents for the separation of tryptophan enantiomers. researchgate.net

High-performance chiral columns, such as the SUMICHIRAL OA series, are designed for the direct separation of various enantiomers. scas.co.jp Enantiomeric separation is achieved through a combination of interactions, including hydrogen bonding, charge transfer, and host-guest interactions. scas.co.jp These columns are valuable for accurately determining the optical purity of biologically active compounds. scas.co.jp

Online Size Exclusion Chromatography (SEC) Integration with HPLC-MS

Size Exclusion Chromatography (SEC) is a technique that separates molecules based on their size in solution. lcms.cz Larger molecules elute earlier from the column, while smaller molecules have a longer retention time. Integrating SEC online with HPLC-MS provides a powerful two-dimensional analytical approach, particularly for complex samples containing large molecules like proteins and smaller molecules like this compound.

This approach is particularly advantageous for analyzing small molecules in protein-rich solutions, as it effectively removes the interfering protein matrix, which can cause ion suppression in the mass spectrometer and shorten the lifespan of the analytical column. nih.gov

UV Spectrophotometry in Analytical Assays

UV Spectrophotometry is a widely used analytical technique that relies on the absorption of ultraviolet light by molecules. For this compound, the indole (B1671886) ring of the tryptophan moiety is the primary chromophore responsible for its UV absorbance.

The aromatic side chains of tryptophan and tyrosine residues in proteins result in a characteristic UV absorbance maximum at approximately 280 nm. gbiosciences.com This property is often exploited for the direct quantification of proteins and peptides in solution. gbiosciences.com Similarly, UV absorbance at 280 nm can be used to detect and quantify this compound in analytical assays, particularly when it is the primary UV-absorbing species in the sample. nih.gov

In the context of HPLC, UV detectors are commonly employed for the detection of this compound. For example, a reversed-phase HPLC method for the determination of N-acetyl-DL-tryptophan in human albumin solutions utilized UV detection at 280 nm. nih.gov Another method for determining acetyl-tryptophan in human albumin used UV detection at 220 nm. asianpubs.orgresearchgate.net The choice of wavelength depends on the specific requirements of the assay, including the desired sensitivity and the potential for interference from other components in the sample matrix. While UV spectrophotometry is a simple and robust technique, it is less selective than mass spectrometry and may be subject to interference from other co-eluting compounds that also absorb at the same wavelength. srce.hr

Advanced Mass Spectrometry Applications for Identification and Structural Characterization

Advanced mass spectrometry techniques, particularly tandem mass spectrometry (MS/MS), are indispensable for the definitive identification and detailed structural characterization of this compound and its related compounds. These methods provide information not only on the molecular weight but also on the fragmentation patterns, which serve as a molecular fingerprint for structural elucidation.

Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has been effectively used to characterize a variety of acetylated amino acids. nih.gov In these experiments, the [M+H]⁺ ions of the acetyl amino acids are subjected to collision-induced dissociation (CID) to generate specific fragment ions. nih.gov The fragmentation patterns observed for N-α-acetyl amino acids typically include the loss of water (H₂O) and the loss of a ketene molecule (C₂H₂O) from the precursor ion. nih.gov The resulting immonium ions are also characteristic and provide structural information about the parent molecule. nih.gov

The Human Metabolome Database (HMDB) contains experimental LC-MS/MS data for N-Acetyl-D-tryptophan, including spectra obtained at different collision energies. hmdb.ca These reference spectra are crucial for the confident identification of the compound in biological and other complex samples.

Furthermore, advanced MS techniques can be used to differentiate between isomeric forms of acetylated amino acids. For example, the fragmentation patterns of N-α-acetyl amino acids are distinct from those of side-chain acetylated amino acids, allowing for their unambiguous identification. nih.gov The study of the MS/MS spectra of immonium ions can also yield characteristic product ions that reflect the structure of the parent N-α-acetyl and side-chain acetyl amino acids. nih.gov

The mass spectral fragmentation pattern of acetyl tryptophan derivatives can also be investigated in both positive and negative ionization modes to obtain comprehensive structural information. researchgate.net This dual-mode analysis provides complementary fragmentation data that aids in the complete structural elucidation of the molecule.

Complementary Spectroscopic Methods for Research (e.g., Fluorescence Spectroscopy, CD)

The intrinsic spectroscopic properties of the indole ring in this compound make it a valuable chromophore for various analytical techniques. Fluorescence spectroscopy and Circular Dichroism (CD) are particularly powerful, non-invasive methods used to probe the local environment, conformation, and interactions of this molecule without the need for external labels.

Fluorescence Spectroscopy

The fluorescence of the tryptophan moiety is highly sensitive to its immediate surroundings. nih.gov Changes in the polarity of the microenvironment, the proximity of quenching groups, and binding interactions can lead to shifts in the emission wavelength maximum (λmax), changes in fluorescence intensity (quantum yield), and alterations in fluorescence lifetime. nih.govmdpi.com

The intrinsic fluorescence of tryptophan derivatives is primarily derived from two electronic absorption transitions, the ¹La and ¹Lb states of the indole ring. mdpi.com While fluorescence in proteins almost exclusively originates from the ¹La excited state, both transitions are important in spectroscopic studies. nih.gov Researchers often use N-acetyl-tryptophanamide (NATA), a compound structurally similar to this compound, as a model to study the fluorescence properties of tryptophan residues exposed to solvents or within peptides. openlabnotebooks.orgresearchgate.net

Key parameters measured in fluorescence spectroscopy include:

Emission Maximum (λmax): The wavelength at which the highest fluorescence intensity is observed. This is sensitive to the polarity of the tryptophan's environment, typically ranging from 308 to 355 nm. researchgate.net

Quantum Yield: A measure of the efficiency of the fluorescence process.

Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.

Studies have shown that even subtle changes, such as the interaction with ligands or conformational shifts in a protein binding the tryptophan derivative, can cause substantial quenching or enhancement of the intrinsic tryptophan fluorescence. nih.gov This principle is used to monitor binding events and determine the kinetics of association and dissociation. nih.gov

Table 1: Key Parameters in Fluorescence Spectroscopy of Tryptophan Derivatives
ParameterDescriptionTypical Application in Research
Emission Wavelength Maximum (λmax)The peak wavelength of the emitted light, sensitive to the polarity of the local environment. researchgate.netProbing the exposure of the tryptophan residue to solvent versus a nonpolar binding pocket.
Quantum Yield / IntensityThe efficiency of fluorescence emission, which can be quenched or enhanced by molecular interactions. nih.govDetecting ligand binding, protein conformational changes, and folding/unfolding transitions. nih.gov
Fluorescence Lifetime (τ)The duration of the excited state, which can be affected by dynamic quenching processes. mdpi.comDistinguishing between different quenching mechanisms (static vs. dynamic).

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a highly effective technique for studying the conformation of molecules like this compound. The near-UV CD spectrum (typically 250-350 nm) is particularly sensitive to the environment and spatial arrangement of aromatic side chains, such as the indole group of tryptophan. mdpi.comdtic.mil

The near-UV CD spectrum of tryptophan-containing molecules is complex, reflecting both the ¹La and ¹Lb electronic transitions. nih.gov The signs and intensities of the CD bands for these transitions can vary independently, providing detailed information about the side-chain conformation and dynamics. nih.gov For instance, the ¹Lb bands often show fine structure that can be used as a "fingerprint" to identify specific interactions, such as van der Waals forces with neighboring side chains. nih.gov

By analyzing the CD spectra, researchers can:

Monitor conformational changes resulting from ligand binding or alterations in environmental conditions (e.g., pH, temperature).

Gain insights into the tertiary structure of peptides and proteins that interact with this compound. nih.gov

Characterize the local structure around the tryptophan residue. In studies of the peptide gramicidin, for example, the near-UV CD spectrum was used to probe the three-dimensional arrangement of its four tryptophan side chains. dtic.mil

The development of site-directed CD, where specific tryptophan residues are introduced into a protein, allows for the resolution of position-specific structural features, demonstrating the power of this technique in detailed molecular analysis. nih.gov

Development of High-Throughput Screening Assays for Enzymatic Activity Related to this compound

High-throughput screening (HTS) is essential for discovering and engineering enzymes and for identifying novel inhibitors in drug discovery. nih.gov The development of HTS assays for enzymes that may metabolize or interact with this compound is crucial for understanding its biological roles and identifying potential therapeutic agents. These assays are designed for speed, miniaturization (e.g., 384- or 1536-well plates), and sensitivity, allowing for the rapid testing of large chemical libraries. nih.gov

Fluorescence-Based HTS Assays

Fluorescence-based assays are a cornerstone of HTS due to their high sensitivity and adaptability. stanford.edu An assay for an enzyme acting on this compound could be developed based on several principles:

Direct Detection of a Fluorescent Product: If the enzymatic reaction (e.g., hydrolysis, oxidation) yields a fluorescent product, the enzyme's activity can be monitored directly by measuring the increase in fluorescence over time.

Coupled Enzyme Assays: The product of the primary enzymatic reaction can serve as a substrate for a second, "coupling" enzyme that produces a fluorescent signal.

Fluorescent Probes: A specific chemical probe can be designed to react with a non-fluorescent product of the enzymatic reaction, generating a highly fluorescent molecule. For example, an HTS assay for tryptophan-catabolizing enzymes like IDO1 and TDO was developed using a probe that reacts with the product N-formylkynurenine to create a green fluorescent molecule. nih.gov This approach could be adapted for enzymes that modify this compound.

Other HTS Methodologies

Besides fluorescence, other methods can be adapted for HTS of enzymatic activity related to this compound:

Enzyme-Linked Immunosorbent Assay (ELISA): This method uses antibodies to detect either the substrate or the product of the reaction. In research on the related compound N-acetyl-l-tryptophan, ELISA kits were used to quantify levels of cytokines like TNF-α and IL-6 in biological samples, demonstrating the utility of immunoassay techniques in this research area. nih.govnih.gov

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based chemistry is used to study biomolecular interactions. An HTS platform based on AlphaScreen was developed to find inhibitors for the hGCN5 acetyltransferase, showcasing its application for enzymes involved in acetylation, a reaction central to the structure of this compound. researchgate.net

The development of these assays involves careful optimization of reaction conditions (pH, temperature, substrate concentration) and validation to ensure robustness and suitability for screening large compound libraries. nih.gov

Table 2: Methodologies for High-Throughput Screening of Enzymatic Activity
Assay TypePrincipleExample Application/Adaptation
Fluorescence-Based AssayDetection of a fluorescent product, substrate, or a change in the environment of a fluorescent probe. stanford.eduA probe that reacts with a metabolite of this compound to become fluorescent. nih.gov
ELISAUses specific antibodies to quantify a reaction component, often detected via an enzymatic reporter. nih.govDevelopment of an antibody that specifically recognizes the product of an this compound-modifying enzyme.
AlphaScreenA bead-based assay where binding of molecules captured on donor and acceptor beads generates a luminescent signal. researchgate.netScreening for inhibitors that disrupt the interaction between an enzyme and this compound.

Advanced Topics and Future Research Directions in N α Acetyl D Tryptophan Studies

Exploration of Emerging Biocatalytic Applications

The primary biocatalytic application related to N-α-Acetyl-D-Tryptophan is its involvement in the enzymatic resolution of racemic N-acetyl-DL-tryptophan. This process is crucial for isolating the individual D- and L-enantiomers, as they often exhibit different biological activities.

Historically, resolving acetyl-DL-tryptophan involved methods using enzymes that act preferentially on one isomer, allowing for their separation. google.com These enzymatic methods, alongside chemical resolution techniques, have been fundamental in obtaining enantiomerically pure this compound. google.comgoogle.com The process often involves the use of aminoacylases, a class of hydrolase enzymes, which are well-known for their application in resolving racemic mixtures of N-acetyl-amino acids. nih.gov

Modern biocatalysis seeks greener and more efficient alternatives to traditional chemical synthesis. nih.gov In this context, research into novel enzymes and processes for chiral resolution is ongoing. For instance, lipases are being explored for the kinetic enzymatic resolution of similar compounds like N-acetyl phenylalanine through interesterification reactions. researchgate.net Such approaches could be adapted for tryptophan derivatives. The development of one-pot biocatalytic processes for synthesizing D-tryptophan derivatives from indoles highlights the potential for creating more streamlined and efficient enzymatic pathways. epa.gov

Resolution MethodDescriptionKey Reagents/EnzymesReference
Enzymatic ResolutionUtilizes an enzyme that acts preferentially on one of the two isomers (D or L) in a racemic mixture of N-acetyl-tryptophan, facilitating their separation.Aminoacylases google.comnih.gov
Chemical ResolutionInvolves forming diastereomeric salts with a chiral resolving agent. These salts have different solubilities, allowing for separation by crystallization.L(+)-threo-(1-p-nitro phenyl)-2-amino propanediol-(1,3) google.com
Chiral Chromatography with Mobile Phase AdditiveUses a chiral selector, such as an antibiotic, in the mobile phase to interact differently with the D- and L-enantiomers on an achiral stationary phase, leading to separation.Vancomycin (B549263) nih.gov

Integration with Interdisciplinary Omics Research (e.g., Metabolomics, Proteomics in Research Contexts)

This compound is increasingly being identified and studied within the framework of 'omics' research, particularly metabolomics. Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) in a biological system, providing a snapshot of its physiological state.

This compound has been detected in human blood, although it is not considered a naturally occurring metabolite in the same way as its L-counterpart. hmdb.ca Its presence is often attributed to the human exposome, which encompasses all environmental exposures an individual experiences throughout life. hmdb.ca As such, it is classified as a secondary metabolite, which may arise from the incomplete metabolism of other compounds or external sources. hmdb.ca

Advanced analytical platforms, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), are essential for the targeted quantification of tryptophan and its extensive network of metabolites in various human biofluids, including plasma, serum, and urine. acs.orgcreative-proteomics.com These metabolomic workflows allow researchers to explore the complex pathways of tryptophan metabolism, including the kynurenine (B1673888) pathway, which has been implicated in various physiological and pathological processes. nih.gov The identification of N-acylated aromatic amino acids, including N-acetylated forms, is a growing area of interest in metabolomics, as these molecules may have underappreciated biological roles. nih.gov

Omics FieldContext of this compoundAnalytical TechniquesReference
MetabolomicsDetected in human blood as part of the exposome. Studied as part of the broader N-acyl aromatic amino acid class.Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) hmdb.caacs.orgcreative-proteomics.com
ProteomicsIndirectly relevant through the study of enzymes that metabolize tryptophan derivatives and the use of tryptophan-based probes for protein profiling.Mass Spectrometry-based protein analysis nih.govacs.org

Development of Novel Research Tools and Probes Utilizing this compound

While specific probes based directly on this compound are not yet widely reported, the principles for their development are well-established in chemical biology. Amino acids and their derivatives serve as excellent scaffolds for creating molecular probes to study biological processes, particularly protein function and enzyme activity.

The development of such tools often involves modifying the core amino acid structure with reporter groups (e.g., fluorophores) and reactive moieties. For example, photoactivatable groups, such as diazirines, can be incorporated into amino acid structures to create probes that covalently bind to interacting proteins upon UV light irradiation, allowing for temporal and spatial control of protein labeling. acs.org Similarly, novel reactive groups are being explored to target specific amino acid residues within proteins, such as N-oxyl radicals for tryptophan labeling. acs.org

Theoretically, this compound could be functionalized to create novel research tools. The indole (B1671886) ring of the tryptophan side chain is a versatile site for chemical modification, and the terminal carboxyl group provides another handle for conjugation. Such probes could be designed to investigate the active sites of enzymes that process D-amino acids or to explore the biological targets of N-acylated amino acids. The design of these probes can be guided by computational methods to predict their reactivity and specificity. acs.org

Theoretical and Computational Advances in Predicting Molecular Behavior and Interactions

Computational chemistry provides powerful tools for understanding the molecular behavior of compounds like this compound at an atomic level. Techniques such as ab initio calculations and Density Functional Theory (DFT) are used to perform comprehensive conformational analyses of N-acetylated amino acid amides. researchgate.netresearchgate.net These studies explore the potential energy hypersurface of the molecule to locate all stable conformations and determine their relative energies. researchgate.netresearchgate.net Such analyses reveal how interactions between the side chain and the peptide backbone influence the molecule's preferred three-dimensional structure. researchgate.net

Molecular docking is another critical computational tool used to predict how a ligand, such as an enantiomer of N-acetyl-tryptophan, interacts with a receptor or a chiral selector. nih.gov Studies have used docking simulations to elucidate the mechanisms of chiral recognition, for example, showing how vancomycin can effectively separate tryptophan enantiomers. nih.gov By calculating the binding energy of each enantiomer to the selector, researchers can rationalize the observed elution order in chromatography and understand the specific molecular interactions (e.g., hydrogen bonding, π–π interactions) responsible for the separation. nih.gov

Furthermore, molecular modeling and energy minimization analyses can help explain differences in biological activity between enantiomers. For instance, modeling has been used to demonstrate that N-acetyl-L-tryptophan forms a more stable complex with the neurokinin-1 receptor than its D-isomer, providing a structural basis for its observed neuroprotective effects, which the D-isomer lacks. nih.gov

Computational MethodApplication in this compound ResearchKey Insights ProvidedReference
Density Functional Theory (DFT) / Ab Initio CalculationsComprehensive conformational analysis of N-acetylated tryptophan derivatives.Identification of stable conformers and their relative energies; understanding of intramolecular interactions. researchgate.netresearchgate.net
Molecular DockingPredicting the binding affinity and interaction modes between tryptophan enantiomers and chiral selectors.Elucidation of chiral recognition mechanisms; rationalization of chromatographic separation results. nih.gov
Energy Minimization / Molecular ModelingComparing the stability of complexes formed between D/L-isomers and biological receptors.Structural explanation for the differential biological activity of enantiomers. nih.gov

Q & A

Q. What are the optimal synthetic routes for producing enantiomerically pure N-α-Acetyl-D-Tryptophan?

Methodological Answer:

  • Chiral resolution : Reciprocal resolutions using resolving agents (e.g., α-phenylethylamine) can yield enantiopure derivatives. For example, iterative resolutions of acetyl-DL-tryptophan with chiral bases can achieve high enantiomeric excess .
  • Enzymatic synthesis : Acetylation of D-tryptophan using acetyltransferases under controlled pH and temperature conditions minimizes racemization.
  • Solid-phase peptide synthesis (SPPS) : For peptide derivatives, SPPS on resin-bound D-tryptophan ensures stereochemical integrity and scalability .

Q. How can researchers characterize this compound’s structural and thermodynamic properties?

Methodological Answer:

  • Spectroscopy : Use IR (mineral oil mull, 4 cm⁻¹ resolution) and NMR (¹H/¹³C) to confirm acetylation and stereochemistry .
  • Mass spectrometry : Electron ionization (EI-MS) identifies molecular ions (e.g., m/z 232.2552 for L-isomer) and fragmentation patterns .
  • Thermochemical data : Measure lithium/sodium ion binding energies via mass spectrometry to assess interactions with metal ions .

Q. What validated analytical methods ensure purity and detect impurities in this compound?

Methodological Answer:

  • HPLC : Use a C18 column (e.g., Macherey-Nagel Nucleosil 100-5) with UV detection. Retention times: ~26.7 min for This compound and 32.6 min for tryptophan-related impurities (e.g., deacetylated byproducts) .
  • Validation parameters : Include specificity, linearity (1–150 μg/mL), and LOQ/LOD (≤0.1%) per ICH guidelines.

Advanced Research Questions

Q. How does the D-enantiomer of N-α-Acetyl-Tryptophan influence enzyme binding compared to the L-form?

Methodological Answer:

  • Kinetic assays : Compare Michaelis-Menten constants (Km) and inhibition profiles using tryptophan-metabolizing enzymes (e.g., tryptophan hydroxylase).
  • Computational modeling : Perform DFT calculations to analyze diiron center interactions or molecular dynamics simulations to assess steric effects .
  • Circular dichroism (CD) : Monitor conformational changes in enzyme active sites upon D-isomer binding .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Replicate protocols : Adhere to NIH preclinical guidelines (e.g., detailed reagent sourcing, temperature control) to minimize variability .
  • Meta-analysis : Use statistical tools (e.g., R or Python’s SciPy) to harmonize datasets, accounting for batch effects or assay sensitivity thresholds .
  • Impurity profiling : Cross-validate HPLC and LC-MS data to rule out confounding impurities (e.g., residual DL-isomers) .

Q. What experimental designs are suitable for studying this compound’s role in peptide-mediated signaling pathways?

Methodological Answer:

  • Isotopic labeling : Incorporate ¹³C/¹⁵N isotopes into the tryptophan backbone for tracking metabolic flux via NMR or mass spectrometry .
  • Knockout models : Use CRISPR-Cas9 to silence tryptophan transporters in cell lines and measure uptake of acetylated derivatives.
  • Ethical considerations : For in vivo studies, ensure IACUC approval and report animal welfare metrics per ARRIVE guidelines .

Q. How can computational modeling predict this compound’s interactions in complex biological systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or ligand-protein binding .
  • Molecular docking : Use AutoDock Vina to simulate binding affinities with receptors like serotonin transporters.
  • QSAR models : Corlate acetyl group position with pharmacokinetic parameters (e.g., logP, bioavailability) .

Q. What strategies mitigate racemization during this compound synthesis?

Methodological Answer:

  • Low-temperature acetylation : Perform reactions at ≤4°C with mild acetylating agents (e.g., acetic anhydride in buffered solutions).
  • Chiral HPLC monitoring : Regularly test intermediate enantiomeric ratios to adjust reaction conditions dynamically .
  • Solvent selection : Avoid DMF (risk of residual dimethylamine) and use alternatives like acetonitrile for polar aprotic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.